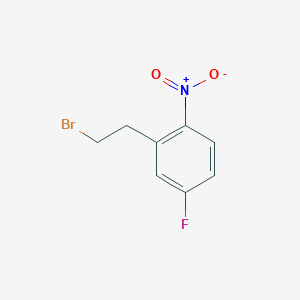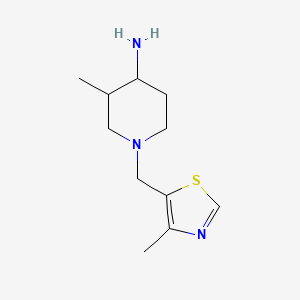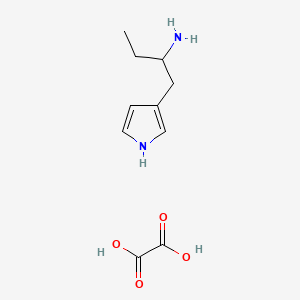![molecular formula C11H12F3NO B13480350 (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ®-pyrrolidine-3-ol.
Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-pyrrolidine-3-ol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions:
Oxidation: (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, used in agrochemicals and pharmaceuticals.
Trifluoromethylphenol: Another trifluoromethyl-substituted compound with applications in drug development.
Uniqueness:
Structural Features: The combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl ring is unique, providing distinct chemical and biological properties.
属性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2/t10-/m1/s1 |
InChI 键 |
CWWZXBDFFSHWBD-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
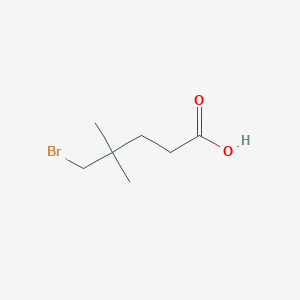
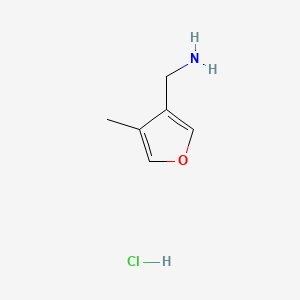

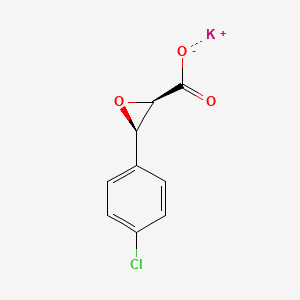
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
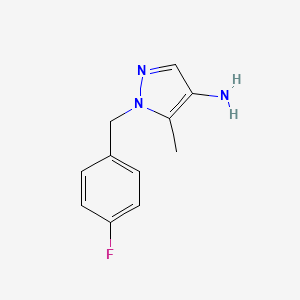
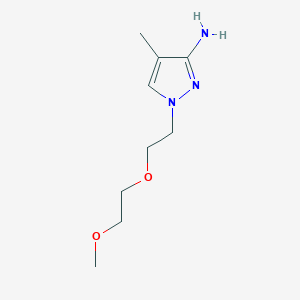
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
